2,6-Difluorobenzamide-d3
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Overview
Description
2,6-Difluorobenzamide-d3 is a deuterated form of 2,6-difluorobenzamide, a compound known for its applications in various fields, including pesticide production and pharmaceutical research. The deuterated version is often used in scientific studies to trace and understand the behavior of the non-deuterated compound due to its similar chemical properties but distinct mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorobenzamide-d3 can be synthesized from 2,6-difluorobenzonitrile through a biocatalytic process using recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans . The reaction conditions include optimizing temperature, pH, substrate loading, and substrate feeding mode. The process yields a high concentration of 2,6-difluorobenzamide without by-products .
Industrial Production Methods
Industrial production of 2,6-difluorobenzamide involves the hydration of 2,6-difluorobenzonitrile using nitrile hydratase. This method is preferred due to its environmental friendliness and high catalytic efficiency . The process can be scaled up to produce significant quantities, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorobenzamide-d3 undergoes various chemical reactions, including:
Hydration: Conversion from 2,6-difluorobenzonitrile to 2,6-difluorobenzamide.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydration: Nitrile hydratase enzyme, optimal temperature, and pH conditions.
Substitution: Various reagents depending on the desired substitution, such as nucleophiles for nucleophilic substitution reactions.
Major Products Formed
Hydration: 2,6-Difluorobenzamide.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
2,6-Difluorobenzamide-d3 is used in several scientific research applications:
Mechanism of Action
2,6-Difluorobenzamide-d3 exerts its effects by inhibiting the bacterial cell division protein FtsZ. This protein is essential for bacterial cytokinesis, and its inhibition disrupts the formation of the Z-ring, leading to cell division failure . The compound interacts with FtsZ, preventing its polymerization and stability, which is crucial for its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Non-deuterated version with similar chemical properties.
2,6-Difluoro-3-methoxybenzamide: Known for its increased antibacterial activity due to fluorination.
Diflubenzuron: A related compound used as a pesticide, inhibiting chitin synthesis in insects.
Uniqueness
2,6-Difluorobenzamide-d3 is unique due to its deuterium labeling, which makes it valuable for tracing and studying the behavior of its non-deuterated counterpart in various chemical and biological processes. This property is particularly useful in research applications where precise tracking of the compound is required.
Properties
Molecular Formula |
C7H5F2NO |
---|---|
Molecular Weight |
160.14 g/mol |
IUPAC Name |
3,4,5-trideuterio-2,6-difluorobenzamide |
InChI |
InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D |
InChI Key |
AVRQBXVUUXHRMY-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)C(=O)N)F)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.